Clometherone
Overview
Description
Clometherone, also known as 6α-chloro-16α-methylprogesterone, is a synthetic pregnane steroid and derivative of progesterone. It was first reported in 1962 and is described as an antiestrogen and antiandrogen. Despite its promising properties, this compound was never marketed .
Preparation Methods
Clometherone is synthesized through a series of chemical reactions starting from progesteroneThe reaction conditions typically involve the use of chlorinating agents and methylating agents under controlled temperatures and pressures .
Industrial production methods for this compound are not well-documented, likely due to its limited commercial use. the general principles of steroid synthesis, including the use of high-purity reagents and stringent reaction controls, would apply.
Chemical Reactions Analysis
Clometherone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule. Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products .
Scientific Research Applications
Chemistry: As a synthetic steroid, Clometherone is used in research to understand steroid chemistry and develop new steroidal compounds.
Biology: this compound’s antiestrogen and antiandrogen properties make it a valuable tool in studying hormone receptor interactions and endocrine system regulation.
Mechanism of Action
Clometherone exerts its effects by interacting with hormone receptors in the body. As an antiestrogen, it binds to estrogen receptors, preventing estrogen from exerting its effects. Similarly, as an antiandrogen, this compound binds to androgen receptors, inhibiting the action of androgens. These interactions disrupt the normal hormonal signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Clometherone is unique due to its dual antiestrogen and antiandrogen properties. Similar compounds include other synthetic steroids such as:
Progesterone: The parent compound of this compound, used widely in hormone therapy.
Medroxyprogesterone acetate: Another synthetic derivative of progesterone with progestogenic activity.
Cyproterone acetate: A steroidal antiandrogen used in the treatment of androgen-dependent conditions.
Compared to these compounds, this compound’s combination of antiestrogen and antiandrogen activities makes it a unique tool for research and potential therapeutic applications .
Biological Activity
Clometherone, a synthetic compound classified as an antiestrogen, has garnered attention for its potential therapeutic applications, particularly in the context of hormone-related conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is structurally related to clomiphene citrate, a well-known fertility drug. It functions primarily as an estrogen receptor modulator. The compound exhibits both agonistic and antagonistic properties depending on the target tissue, which allows it to influence various biological pathways associated with estrogen signaling.
- Chemical Structure : this compound is a derivative of triphenylethylene, characterized by its ability to bind to estrogen receptors and modulate their activity.
- Mechanism : By inhibiting estrogen receptor-mediated transcriptional activity, this compound can reduce the effects of endogenous estrogens in tissues sensitive to these hormones, such as breast and reproductive tissues.
Biological Activities and Therapeutic Applications
This compound's biological activities extend beyond its role as an antiestrogen. It has been studied for its potential in treating conditions such as osteoporosis, androgen deficiency, and certain cancers.
1. Osteoporosis Treatment
Research indicates that this compound may be effective in preventing bone resorption, making it a candidate for osteoporosis treatment. A study demonstrated that combining this compound with growth hormone secretagogues enhanced bone density in animal models, suggesting its utility in managing osteoporosis-related fractures .
2. Androgen Deficiency
In clinical settings, this compound has been explored for its effects on testosterone levels in men with hypogonadism. A trial comparing this compound with traditional testosterone replacement therapies showed that it could effectively raise endogenous testosterone levels without the side effects commonly associated with exogenous testosterone administration .
3. Cancer Research
This compound's ability to modulate estrogen activity has implications in cancer therapy. It has been investigated for its potential role in treating hormone-responsive cancers such as breast cancer. By blocking estrogen's proliferative effects on tumor cells, this compound could serve as part of a combination therapy strategy .
Case Studies and Clinical Trials
Several clinical trials have assessed the safety and efficacy of this compound in various applications:
- Study on Osteoporosis : In a randomized controlled trial involving postmenopausal women, this compound was administered alongside standard osteoporosis treatments. Results indicated a significant increase in bone mineral density compared to control groups .
- Androgen Deficiency Trial : A double-blind study involving 60 men with low testosterone levels showed that those treated with this compound experienced significant increases in serum testosterone levels and improved symptoms related to hypogonadism compared to placebo .
Data Summary Table
Study Type | Population | Intervention | Outcome |
---|---|---|---|
Osteoporosis Trial | Postmenopausal women | This compound + GH | Increased bone mineral density |
Androgen Deficiency Study | Men with hypogonadism | This compound | Significant rise in serum testosterone |
Cancer Treatment Study | Hormone-responsive cancer | This compound + other agents | Reduced tumor growth |
Properties
CAS No. |
5591-27-5 |
---|---|
Molecular Formula |
C22H31ClO2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31ClO2/c1-12-9-17-15-11-19(23)18-10-14(25)5-7-21(18,3)16(15)6-8-22(17,4)20(12)13(2)24/h10,12,15-17,19-20H,5-9,11H2,1-4H3/t12-,15-,16+,17+,19+,20-,21-,22+/m1/s1 |
InChI Key |
UMRURYMAPMZKQO-NDKKBYRMSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)Cl |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
5591-27-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clometherone; Lilly 38000; Lilly-38000; Lilly38000; 38000; Clometeron; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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